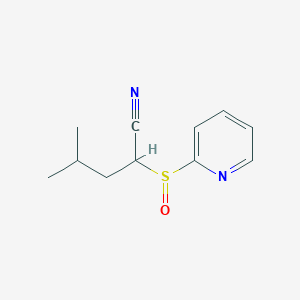
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a sulfinyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile typically involves the reaction of 4-methyl-2-pyridinesulfinyl chloride with pentanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: 4-Methyl-2-(pyridine-2-sulfonyl)pentanenitrile.
Reduction: 4-Methyl-2-(pyridine-2-sulfinyl)pentanamine.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is largely dependent on its interaction with biological targets. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The nitrile group can also form interactions with biological molecules, influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridine-2-sulfinyl)pentanenitrile: Lacks the methyl group at the 4-position, which can influence its reactivity and biological activity.
4-Methyl-2-(pyridine-2-sulfonyl)pentanenitrile: Contains a sulfonyl group instead of a sulfinyl group, which can affect its chemical properties and reactivity.
4-Methyl-2-(pyridine-2-sulfinyl)pentanamine:
Uniqueness: 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is unique due to the presence of both a sulfinyl group and a nitrile group on the pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
189809-83-4 |
|---|---|
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
4-methyl-2-pyridin-2-ylsulfinylpentanenitrile |
InChI |
InChI=1S/C11H14N2OS/c1-9(2)7-10(8-12)15(14)11-5-3-4-6-13-11/h3-6,9-10H,7H2,1-2H3 |
InChI-Schlüssel |
UVRDKGXZKYWLFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C#N)S(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















